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3-(3-Amino-3-carboxypropyl)uridine - 52745-94-5

3-(3-Amino-3-carboxypropyl)uridine

Catalog Number: EVT-432245
CAS Number: 52745-94-5
Molecular Formula: C13H19N3O8
Molecular Weight: 345.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-(3-amino-3-carboxypropyl)uridine is a derivative of uridine, bearing an additional 3-amino-3-carboxypropyl substituent at position 5 on the uracil ring.
Overview

3-(3-Amino-3-carboxypropyl)uridine is a modified nucleoside predominantly found in the transfer ribonucleic acid of Escherichia coli and other organisms. This compound, often abbreviated as acp3U, plays a crucial role in the biogenesis and function of tRNA, particularly in enhancing thermal stability and influencing aminoacylation processes. The modification occurs at specific positions within the tRNA structure, contributing to its functional integrity during protein synthesis.

Source

3-(3-Amino-3-carboxypropyl)uridine is primarily derived from Escherichia coli, where it is synthesized as part of the tRNA modification process. The gene responsible for its formation has been identified as tapT, which encodes the enzyme that catalyzes the transfer of the 3-amino-3-carboxypropyl group from S-adenosylmethionine to uridine .

Classification

This compound is classified as a modified nucleoside, specifically an aminocarboxypropyl derivative of uridine. It falls under the category of ribonucleosides and is recognized for its unique structural modifications that enhance the functionality of tRNA molecules.

Synthesis Analysis

Methods

The synthesis of 3-(3-amino-3-carboxypropyl)uridine involves enzymatic processes that utilize S-adenosylmethionine as a cofactor. The primary method for its synthesis includes:

  • Enzymatic Catalysis: The enzyme TapT facilitates the transfer of the 3-amino-3-carboxypropyl group to uridine at position 47 in tRNA. This reaction is essential for incorporating the modification into tRNA molecules .
  • In vitro Reconstitution: Experiments have demonstrated that recombinant TapT can introduce this modification into unmodified tRNA Met transcribed in vitro, confirming its role as a tRNA-modifying enzyme .

Technical Details

The purification of TapT involves several steps, including sonication, centrifugation, and chromatography techniques to isolate the active enzyme necessary for the modification process . The reaction conditions typically include buffers that maintain optimal pH and ionic strength to facilitate enzyme activity.

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-amino-3-carboxypropyl)uridine features a uridine backbone with an attached 3-amino-3-carboxypropyl group. This structural modification is crucial for its biological function.

Data

  • Chemical Formula: C₁₁H₁₄N₂O₇P
  • Molecular Weight: Approximately 306.21 g/mol
  • Structural Representation: Its structure can be represented in various formats including two-dimensional chemical structures and three-dimensional molecular models.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 3-(3-amino-3-carboxypropyl)uridine is its incorporation into tRNA through enzymatic modification. The key aspects include:

  • Transfer Reaction: The transfer of the 3-amino-3-carboxypropyl group from S-adenosylmethionine to uridine.
  • Acylation Studies: Research has shown that acp3U can undergo acylation with various N-hydroxysuccinimide esters, which can affect its interaction with aminoacyl-tRNA synthetases and influence translation efficiency .

Technical Details

The reaction mechanisms involve substrate specificity and catalytic efficiency studies using mass spectrometry and chromatography to analyze product formation and modifications.

Mechanism of Action

Process

The mechanism by which 3-(3-amino-3-carboxypropyl)uridine exerts its effects primarily involves enhancing the stability and functionality of tRNA during protein synthesis. Key processes include:

  • Thermal Stability: The presence of acp3U in tRNA contributes to its thermal stability, which is critical under stress conditions such as high temperatures .
  • Aminoacylation: It influences the aminoacylation process, ensuring that tRNA can effectively participate in translating genetic information into proteins .

Data

Studies indicate that modifications like acp3U are essential for maintaining proper ribosomal assembly and function, highlighting their role in cellular stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous solutions, facilitating its incorporation into RNA.
  • Stability: Exhibits stability under physiological conditions but may be sensitive to extreme pH or temperature variations.

Chemical Properties

  • Reactivity: Can react with acylating agents without significantly disrupting its biological function.
  • Spectroscopic Characteristics: Characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity.
Applications

Scientific Uses

The applications of 3-(3-amino-3-carboxypropyl)uridine extend across various fields:

  • Molecular Biology Research: Used as a tool to study protein synthesis mechanisms and ribonucleic acid modifications.
  • Cancer Research: Elevated levels of acp3U have been observed in certain cancer cell lines, suggesting potential use as a biomarker for tumor detection .
  • Synthetic Biology: Explored for engineering modified tRNAs with enhanced properties for therapeutic applications.
Introduction to 3-(3-Amino-3-carboxypropyl)uridine (acp3U)

Historical Discovery and Initial Characterization in Escherichia coli tRNA

3-(3-Amino-3-carboxypropyl)uridine (acp3U), initially designated as "nucleoside X," was first isolated and chemically characterized in 1974 from Escherichia coli tRNAPhe through pioneering work by Ohashi et al. and Friedman et al. Using advanced analytical techniques for the era, including chromatography and mass spectrometry, these research groups identified this modified uridine as a novel post-transcriptional nucleoside modification. The structure was definitively established as a uridine derivative bearing a 3-amino-3-carboxypropyl (acp) side chain attached via a carbon-carbon bond to the uracil base at the N3 position [1] [5]. This discovery marked the first identification of an amino acid-containing side chain conjugated to a nucleobase in RNA.

Early biochemical studies revealed that S-adenosylmethionine (SAM) served as the biochemical donor of the acp group, indicating an enzymatic transfer reaction rather than spontaneous chemical modification. Despite extensive efforts, the specific enzyme responsible for this modification remained elusive for over four decades. During this period, functional investigations explored the biochemical consequences of acp3U modification. Chemical acylation studies modifying the amino group of acp3U demonstrated that this alteration did not significantly impair tRNAPhe's aminoacylation by phenylalanyl-tRNA synthetase or its participation in poly(U)-directed polypeptide synthesis on ribosomes. These findings initially suggested a non-essential role for acp3U in canonical tRNA functions related to translation [5]. The persistence of this modification across diverse organisms, however, hinted at potential biological roles beyond those initially discernible in standard laboratory conditions.

Structural Uniqueness Among Modified Nucleosides

acp3U possesses a distinctive structural architecture that distinguishes it from simpler uridine modifications (methylations, reductions) and other nucleoside derivatives. Its defining feature is the 3-amino-3-carboxypropyl side chain covalently attached to the N3 position of the uridine base, forming a carbon-carbon linkage. This side chain structurally resembles the amino acid L-homoserine, making acp3U one of the few nucleoside modifications incorporating an amino acid-like moiety directly onto the nucleobase scaffold [3]. This structural feature confers unique physicochemical properties:

  • Zwitterionic Nature: Under physiological pH conditions, the amino group (NH3+) and the carboxylate group (COO-) of the acp side chain create a zwitterion. This introduces both positive and negative charges within close proximity on the nucleoside, significantly influencing its solubility and potential for ionic interactions within the tRNA structure [3] [9].
  • Steric and Conformational Impact: The acp side chain extends substantially from the relatively planar uracil ring. This bulky substituent disrupts the planarity of the nucleobase and occupies significant three-dimensional space near the major groove of the RNA helix where it is incorporated. Crucially, the attachment at N3 prevents this uridine derivative from engaging in standard Watson-Crick base pairing, as the N3 atom is a key participant in those hydrogen bonds in canonical U/A base pairs.
  • Enzymatic Synthesis via DTW Domain Proteins: The enzyme responsible for acp3U synthesis in E. coli, TapT (formerly YfiP), and its eukaryotic counterparts (DTWD1, DTWD2) belong to the SPOUT-class of methyltransferase-like enzymes characterized by a deep trefoil knot (DTK) fold. However, structural studies, particularly of the related Tsr3 enzyme involved in rRNA acp modification, reveal a critical difference. Instead of positioning the methyl group of SAM for transfer (like typical methyltransferases), the active site of TapT/Tsr3 enzymes positions the acp group of SAM for nucleophilic attack by the N3 atom of the target uridine (or methylated pseudouridine in the case of Tsr3). This unique SAM binding mode is facilitated by specific interactions within the DTW domain, defining a novel enzymatic activity within this structural class [1] [2].

Table 1: Key Structural Features of acp3U Compared to Canonical Uridine

PropertyCanonical Uridineacp3UStructural/Functional Consequence
Base ModificationUnmodified uracilUracil with acp group at N3Alters base chemistry and sterics
N3 PositionAvailable for H-bondingBlocked by C-C bond to acp side chainPrevents Watson-Crick pairing
Charge at pH 7NeutralZwitterionic (NH3+ and COO-)Enhances solubility; potential for ionic interactions
Side ChainNone-(CH2)2CH(NH2)COOH (L-homoserine-like)Introduces bulk, flexibility, and amino acid-like functionality
Primary Enzymatic ClassN/ASPOUT-like (DTW domain)Unique SAM (acp donor) binding mode

Phylogenetic Conservation Across Domains of Life

acp3U exhibits remarkable phylogenetic conservation, being found in bacteria, archaea, and eukaryotes, although its specific location within tRNA molecules varies significantly between these domains, pointing to both conserved functional importance and domain-specific adaptations:

  • Bacteria: Primarily found at position 47 within the variable loop of specific tRNAs. In E. coli, this includes tRNAs decoding Arg (ICG), Ile (LAU), Lys (CUU, UUU), Met (CAU), Phe (GAA), and Val (CAC, UAC) [1] [2]. The enzyme responsible is TapT (tRNA aminocarboxypropyltransferase), encoded by the yfiP gene. Deletion of tapT in E. coli abolishes acp3U47 formation. While not essential for viability under standard conditions, ΔtapT strains exhibit increased genome instability under conditions of continuous thermal stress, suggesting a role in maintaining tRNA structural integrity at elevated temperatures. Biochemical assays confirm that acp3U47 contributes ~3°C increase in tRNA melting temperature (Tm), directly demonstrating its stabilizing effect on tRNA tertiary structure [2].

  • Eukaryotes: Located within the D-loop at positions 20 or 20a, rather than the variable loop. Humans possess two TapT homologs: DTWD1 and DTWD2. Gene knockout studies demonstrate that DTWD1 is responsible for acp3U formation at position 20, while DTWD2 catalyzes its formation at position 20a of specific tRNAs. Simultaneous knockout of both DTWD1 and DTWD2 genes in human cells results in significant growth retardation, underscoring the physiological importance of these modifications in mammals, likely related to tRNA stability and function beyond what was initially observed in bacteria [2]. Intriguingly, recent groundbreaking research has revealed an entirely novel function for acp3U in mammals: it serves as a primary attachment site for N-glycans on a specific class of non-coding RNAs termed glycoRNAs. These glycoRNAs, displaying sialylated and fucosylated glycans conjugated via the carboxylate group of acp3U (forming an amide linkage), are found on the cell surface and represent an entirely new layer of RNA biology and cell signaling [6].

  • Archaea: Present in rRNA rather than tRNA. Haloferax volcanii 16S rRNA contains acp3U at the highly conserved position 966 (corresponding to the decoding region). This position is analogous to the site modified to m1acp3Ψ in eukaryotic 18S rRNA (e.g., human position 1248). The enzyme responsible in archaea is a Tsr3 homolog, distinct from the bacterial TapT, although both utilize SAM as the acp donor and share structural similarities within the catalytic DTW domain [7].

  • Other Organisms/Trypanosomes: Demonstrates unusual diversity. In Trypanosoma brucei cytoplasmic tRNALys(UUU), acp3U is found at position 20, while a novel dihydrouridine derivative, 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine (acp3D), is present at position 47. This highlights the potential for further chemical diversification of the acp-modified uridine scaffold across evolution [4].

Table 2: Phylogenetic Distribution and Key Features of acp3U

Domain/GroupPrimary LocationGenomic Position ExamplesSynthesizing EnzymeKey Functional InsightsPhenotype of Loss
BacteriatRNA V-loopU47 (e.g., E. coli tRNAPhe)TapT (YfiP)Stabilizes tRNA tertiary structure (↑Tm ~3°C); potential role under heat stressGenome instability under continuous heat stress
EukaryotestRNA D-loopU20, U20a (Human)DTWD1 (U20), DTWD2 (U20a)tRNA stability; Anchor site for N-glycans in glycoRNAs (cell surface display)Growth retardation (Double KO); Reduced glycoRNA
Archaea16S rRNAU966 (H. volcanii)Tsr3 homologDecoding region function; Analogous to m1acp3Ψ site in eukaryotesUnknown (presumed essential)
TrypanosomestRNA D/V-loopU20 (acp3U), U47 (acp3D)UnknownNovel dihydro modification (acp3D) at position 47Unknown

The conservation of acp3U synthesis across billions of years of evolution, coupled with its presence in structurally critical regions of major non-coding RNAs (tRNA, rRNA) and its newly discovered role in glycoRNA biology, underscores its fundamental importance in RNA structure and function. The domain-specific variations in location and the recent discovery of its role as a glycan attachment point highlight the ongoing revelations regarding this complex and versatile RNA modification.

Properties

CAS Number

52745-94-5

Product Name

3-(3-Amino-3-carboxypropyl)uridine

IUPAC Name

2-amino-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid

Molecular Formula

C13H19N3O8

Molecular Weight

345.31 g/mol

InChI

InChI=1S/C13H19N3O8/c14-6(12(21)22)1-3-15-8(18)2-4-16(13(15)23)11-10(20)9(19)7(5-17)24-11/h2,4,6-7,9-11,17,19-20H,1,3,5,14H2,(H,21,22)/t6?,7-,9-,10-,11-/m1/s1

InChI Key

YXNIEZJFCGTDKV-JANFQQFMSA-N

SMILES

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Synonyms

3-(3-amino-3-carboxypropyl)uridine
nucleoside X

Canonical SMILES

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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